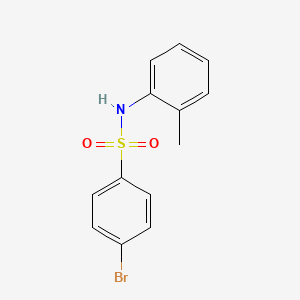

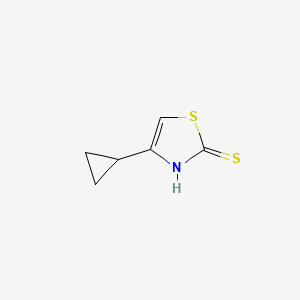

![molecular formula C13H23NO5 B2928495 (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2375250-85-2](/img/structure/B2928495.png)

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1995 by a team of researchers led by Dr. John Kemp at the University of Edinburgh. Since then, CPCCOEt has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis Innovations

Research has shown innovative approaches in synthesizing complex organic compounds, which could include derivatives related to (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. For instance, a method for the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones has been developed. This method involves a three-component, one-pot reaction, indicating the potential for synthesizing related cyclic compounds with applications in medicinal chemistry and materials science (Trifunović et al., 2010).

Chemical Transformations

The study of macrocyclic compounds has also seen advancements, with research demonstrating the synthesis of complex structures from linear precursors. This includes the transformation of certain propanoic acid derivatives into macrocycles with potential applications in catalysis, drug delivery, and the development of new materials (Linden et al., 2006).

Catalytic Processes

Catalysis research has contributed significantly to the field, with studies on the palladium-catalyzed oxidative carbonylation of prop-2-ynylamides to produce oxazolines. Such catalytic processes highlight the potential for creating structurally related compounds with diverse applications in pharmaceuticals and agrochemicals (Bacchi et al., 2002).

Immunobiological Activity

On the biological front, the synthesis of 2-amino-3-(purin-9-yl)propanoic acids and their derivatives has been explored for their immunostimulatory and immunomodulatory potency. This research underscores the therapeutic potential of compounds with similar structures in modulating immune responses (Doláková et al., 2005).

Antimicrobial Studies

Antimicrobial studies have also been conducted on propanoic acid derivatives, showing efficacy against various microbial pathogens. This indicates the possible application of similar compounds in developing new antimicrobial agents (Nirmalan et al., 2016).

Propriétés

IUPAC Name |

(2S)-3-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYKIPORAAKPBP-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC1CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)

![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)

![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)